molecular formula C14H7Cl2FN2 B1393331 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline CAS No. 885277-63-4

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline

Cat. No.: B1393331
CAS No.: 885277-63-4
M. Wt: 293.1 g/mol
InChI Key: XMVHQCLAMHKMRE-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline typically involves the reaction of 4-chloroaniline with 4-chlorobenzoyl chloride, followed by cyclization with ammonium formate and subsequent fluorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline involves the inhibition of specific enzymes and receptors within the cell. It targets pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound interacts with molecular targets such as tyrosine kinases, which play a crucial role in signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 2-(4-Chlorophenyl)-4-chloroquinazoline
  • 6-Fluoro-2-(4-fluorophenyl)quinazoline
  • 4-Chloro-2-(4-methylphenyl)-6-fluoroquinazoline

Compared to these compounds, 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual chlorine and fluorine substitutions enhance its reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(17)7-11(12)13(16)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVHQCLAMHKMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674261
Record name 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-63-4
Record name 4-Chloro-2-(4-chlorophenyl)-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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